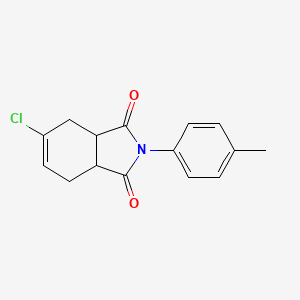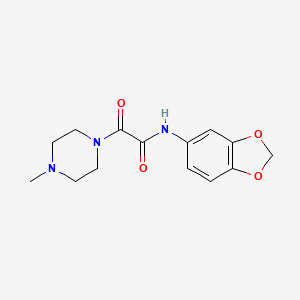
5-chloro-2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by G. Singh and colleagues in 1999 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
5-chloro-2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione binds to the ATP-binding site of the FGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation and survival. It has been shown to selectively inhibit FGFR1, FGFR2, and FGFR3, but not FGFR4.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on FGFR signaling, 5-chloro-2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the activity of ion channels and transporters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-chloro-2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is its potency and selectivity for FGFRs, which makes it a valuable tool for studying the role of these receptors in various biological processes. However, it is important to note that 5-chloro-2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can also inhibit other kinases at high concentrations, which may complicate its interpretation in some experiments. Additionally, 5-chloro-2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not suitable for in vivo studies due to its poor pharmacokinetic properties.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective FGFR inhibitors with improved pharmacokinetic properties for clinical use. Another area of interest is the investigation of the role of FGFRs in diseases such as cancer and skeletal disorders, and the potential therapeutic benefits of targeting these receptors. Finally, there is also potential for the development of 5-chloro-2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione as a tool for studying ion channel and transporter activity in various cell types.
Métodos De Síntesis
The synthesis of 5-chloro-2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 2,4-dichlorobenzoic acid with 4-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized with maleic anhydride to yield the desired product. The synthesis is relatively simple and can be carried out in a few steps with moderate yields.
Aplicaciones Científicas De Investigación
5-chloro-2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been used extensively in scientific research as a potent inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFRs are a family of cell surface receptors that play a critical role in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in a variety of diseases, including cancer, cardiovascular disease, and skeletal disorders.
Propiedades
IUPAC Name |
5-chloro-2-(4-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(16)8-13(12)15(17)19/h2-6,12-13H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNMGKAEKYDAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3CC=C(CC3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5029154.png)
![1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5029158.png)
![2-{[5-acetyl-4-(4-bromophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5029188.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5029192.png)
![1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5029199.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5029207.png)

![ethyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5029221.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5029227.png)
![6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5029232.png)
![3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one](/img/structure/B5029241.png)

![5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029251.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)